An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl Metoclopramide
An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl Metoclopramide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-acetyl metoclopramide, a primary metabolite and impurity of the widely used pharmaceutical agent, metoclopramide. This document details the synthetic pathway, experimental protocols, and in-depth analytical characterization of the compound, presenting quantitative data in accessible formats and visualizing key processes.
Introduction
N-acetyl metoclopramide, chemically known as 4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, is a significant related compound of metoclopramide.[1][2] Metoclopramide is a dopamine D2 receptor antagonist and a 5-HT4 receptor agonist, primarily used for its antiemetic and prokinetic properties.[3] The acetylation of the aromatic amine group in metoclopramide leads to the formation of N-acetyl metoclopramide. Understanding the synthesis and properties of this derivative is crucial for impurity profiling, metabolic studies, and ensuring the quality and safety of metoclopramide-based pharmaceutical products.
Synthesis of N-Acetyl Metoclopramide
The synthesis of N-acetyl metoclopramide is typically achieved through the acetylation of the primary aromatic amine group of metoclopramide. This reaction involves the use of an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a suitable solvent and potentially a base to neutralize the acidic byproduct.
Synthetic Workflow
The overall workflow for the synthesis and purification of N-acetyl metoclopramide can be visualized as a multi-step process, beginning with the starting material, metoclopramide, and concluding with the purified and characterized final product.
Caption: Workflow for the synthesis and characterization of N-acetyl metoclopramide.
Experimental Protocol: Acetylation of Metoclopramide
This protocol outlines a representative procedure for the synthesis of N-acetyl metoclopramide.
Materials:
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Metoclopramide
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Acetic Anhydride
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Pyridine (or another suitable base)
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Dichloromethane (or another suitable solvent)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Ethyl acetate and hexane (or a suitable eluent system)
Procedure:
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Dissolution: Dissolve metoclopramide in a suitable solvent such as dichloromethane in a round-bottom flask.
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Addition of Base: Add a slight excess of a base, like pyridine, to the solution. This will act as a catalyst and neutralize the acetic acid byproduct.
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Acetylation: Cool the mixture in an ice bath and slowly add a stoichiometric equivalent of acetic anhydride dropwise while stirring.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
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Drying and Filtration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
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Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-acetyl metoclopramide.
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Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure N-acetyl metoclopramide.
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Final Product: Collect the fractions containing the pure product and remove the solvent under reduced pressure to yield N-acetyl metoclopramide as a solid.
Characterization of N-Acetyl Metoclopramide
The structural confirmation and purity assessment of the synthesized N-acetyl metoclopramide are performed using a variety of analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of N-acetyl metoclopramide is provided in the table below.
| Property | Value |
| IUPAC Name | 4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide |
| Molecular Formula | C₁₆H₂₄ClN₃O₃[1] |
| Molecular Weight | 341.83 g/mol [1] |
| CAS Number | 5608-13-9[1] |
| Appearance | Off-White Solid[4] |
| Storage Temperature | 2-8°C[4] |
Spectroscopic and Chromatographic Data
The following tables summarize the expected data from the characterization of N-acetyl metoclopramide.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | Ar-H |
| ~8.0 | s | 1H | Ar-H |
| ~7.8 | br s | 1H | N-H (amide) |
| ~7.5 | br s | 1H | N-H (amide) |
| ~3.9 | s | 3H | O-CH₃ |
| ~3.6 | q | 2H | N-CH₂-CH₂-N |
| ~2.7 | t | 2H | N-CH₂-CH₂-N |
| ~2.6 | q | 4H | N-(CH₂-CH₃)₂ |
| ~2.2 | s | 3H | CO-CH₃ |
| ~1.1 | t | 6H | N-(CH₂-CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| ~168.5 | C=O (amide) |
| ~165.0 | C=O (acetamide) |
| ~155.0 | Ar-C-O |
| ~135.0 | Ar-C-N |
| ~130.0 | Ar-C-Cl |
| ~125.0 | Ar-CH |
| ~115.0 | Ar-C |
| ~110.0 | Ar-CH |
| ~56.0 | O-CH₃ |
| ~52.0 | N-CH₂-CH₂-N |
| ~48.0 | N-(CH₂-CH₃)₂ |
| ~38.0 | N-CH₂-CH₂-N |
| ~25.0 | CO-CH₃ |
| ~12.0 | N-(CH₂-CH₃)₂ |
Table 3: Key FTIR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-3400 | N-H stretching (amide) |
| ~2970-2850 | C-H stretching (aliphatic) |
| ~1680 | C=O stretching (amide of acetamide) |
| ~1640 | C=O stretching (amide of benzamide) |
| ~1590, ~1500 | C=C stretching (aromatic ring) |
| ~1250 | C-N stretching |
| ~1040 | C-O stretching (aryl ether) |
| ~800 | C-Cl stretching |
Table 4: Mass Spectrometry Data
| Technique | Expected m/z Value | Observation |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 342.1581 | Molecular ion peak corresponding to C₁₆H₂₅ClN₃O₃⁺ |
Table 5: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 270 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Experimental Protocols for Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over a range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer to determine the accurate mass of the molecular ion.
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High-Performance Liquid Chromatography (HPLC): Prepare a standard solution of the sample in the mobile phase. Inject the solution into an HPLC system equipped with a C18 column and a UV detector. The purity is determined by the peak area percentage.
Signaling Pathway of Metoclopramide
Metoclopramide exerts its therapeutic effects through a complex interaction with multiple neurotransmitter receptors, primarily in the central nervous system and the gastrointestinal tract. Its mechanism of action involves both antagonism of dopamine D2 receptors and agonism of serotonin 5-HT4 receptors.
